4-Methoxybenzenethiol

Organolithium Chemistry Regioselective Functionalization Synthetic Methodology

4-Methoxybenzenethiol (4-Methoxythiophenol, CAS 696-63-9) is a para-substituted aromatic thiol (C₇H₈OS) characterized by a methoxy group (-OCH₃) in the para position relative to the thiol (-SH) functionality. It is typically supplied as a colorless to pale yellow liquid with a density of 1.14 g/mL at 25 °C, a boiling point of 224.9 °C at 760 mmHg, and a predicted pKa of 6.76±0.10.

Molecular Formula C7H8OS
Molecular Weight 140.2 g/mol
CAS No. 696-63-9
Cat. No. B147237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzenethiol
CAS696-63-9
Synonyms4-Methoxythiophenol
Molecular FormulaC7H8OS
Molecular Weight140.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S
InChIInChI=1S/C7H8OS/c1-8-6-2-4-7(9)5-3-6/h2-5,9H,1H3
InChIKeyNIFAOMSJMGEFTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzenethiol (CAS 696-63-9): Essential Procurement Data for the para-Methoxy Substituted Thiophenol


4-Methoxybenzenethiol (4-Methoxythiophenol, CAS 696-63-9) is a para-substituted aromatic thiol (C₇H₈OS) characterized by a methoxy group (-OCH₃) in the para position relative to the thiol (-SH) functionality [1]. It is typically supplied as a colorless to pale yellow liquid with a density of 1.14 g/mL at 25 °C, a boiling point of 224.9 °C at 760 mmHg, and a predicted pKa of 6.76±0.10 . This compound is commercially available in research and bulk quantities for use as a synthetic intermediate, surface modification agent, and ligand in various chemical applications .

Why 4-Methoxybenzenethiol Cannot Be Replaced by Generic or Unsubstituted Thiophenols


The presence of the para-methoxy substituent fundamentally alters the electronic, steric, and chemoselective properties of 4-methoxybenzenethiol compared to its parent, benzenethiol, and other ring-substituted analogs. The strong electron-donating (+M) effect of the methoxy group increases electron density on the aromatic ring and on the sulfur atom, directly impacting nucleophilicity, S–H bond dissociation enthalpy, and the compound's behavior in catalytic, lithiation, and surface-anchoring applications [1][2]. Consequently, substituting a different thiophenol—such as unsubstituted benzenethiol or a 4-halo derivative—can lead to significantly lower reaction yields, altered regioselectivity, or complete failure of the intended application, as the electronic requirements of the process are not met [3][4].

Quantitative Differentiation of 4-Methoxybenzenethiol Against Its Closest Analogs


Regioselective Lithiation: Ortho-Direction to Methoxy vs. Thiolate

In directed ortho-lithiation reactions, 4-methoxybenzenethiol exhibits reversed regioselectivity compared to unsubstituted benzenethiol. While benzenethiol undergoes double lithiation at the sulfur and the carbon ortho to the thiol group, 4-methoxybenzenethiol directs lithiation to the carbon adjacent to the methoxy group, overriding the thiolate's directing effect [1]. This demonstrates that the para-methoxy substituent is a more powerful ortho-directing group than the thiolate in this reaction manifold [1].

Organolithium Chemistry Regioselective Functionalization Synthetic Methodology

Ni-Catalyzed Alkyne Hydrothiolation: Electron-Donating vs. Electron-Withdrawing Substituent Effects on Yield

In a nickel-catalyzed hydrothiolation of terminal alkynes, the yield of the desired Markovnikov α-product is highly dependent on the electronic nature of the thiophenol para-substituent. While 4-methoxybenzenethiol (electron-donating group) gives good yields and high α/β regioselectivity, the use of 4-nitrobenzenethiol (electron-withdrawing group) results in a dramatic drop in yield to only 20% under identical conditions [1]. This illustrates the strong electronic dependence of the catalytic cycle on the arylthiol's substituent.

Homogeneous Catalysis Hydrothiolation Alkyne Functionalization

Hydrodesulfurization (HDS) Reactivity: Para vs. Meta Substitution and Electron-Releasing Effect

The rate of hydrodesulfurization (HDS) over a sulfided Co-Mo/Al₂O₃ catalyst is highly sensitive to both the position and electronic nature of substituents on benzenethiol. The p-methoxy isomer (4-methoxybenzenethiol) is significantly more reactive than its m-methoxy counterpart (3-methoxybenzenethiol), with the relative ease of C-S bond cleavage following the order: p- ≈ o- >> m- isomer [1]. Furthermore, electron-releasing groups like methoxy in the para position substantially promote the HDS reaction compared to unsubstituted or electron-withdrawing analogs [2].

Hydrotreating Catalysis Petroleum Refining C-S Bond Cleavage

Modulation of Perovskite Quantum Dot (PQD) Energy Levels via Dipole Engineering

In the fabrication of CsPbI₃ perovskite quantum dot solar cells (PQDSCs), surface ligands with different dipole moments are used to tune the energy levels of the PQD solid. The study demonstrates that both 4-nitrobenzenethiol and 4-methoxybenzenethiol molecules, with their distinctly different dipole moments, can firmly anchor to the PQD surface through the thiol group to achieve this modulation [1]. The use of these specific ligands enables the creation of a gradient band structure within the PQD solid, which is a key factor in achieving a high device efficiency of up to 16.44% [1].

Perovskite Solar Cells Quantum Dots Surface Ligand Engineering

Procurement-Driven Application Scenarios for 4-Methoxybenzenethiol


Synthesis of Regiospecifically Functionalized Aromatic Building Blocks via Directed Lithiation

This compound is the reagent of choice for synthetic chemists who require the installation of an electrophile at the carbon position ortho to the methoxy group, rather than ortho to the thiol. This specific regioselectivity, as demonstrated in foundational research by Smith et al. [1], is not achievable with benzenethiol and is essential for constructing specific molecular architectures in pharmaceuticals and agrochemicals.

Efficient Substrate for Ni-Catalyzed Markovnikov Hydrothiolation of Alkynes

For researchers developing new carbon-sulfur bond-forming reactions or synthesizing vinyl sulfide intermediates, 4-methoxybenzenethiol is a reliable, high-yielding substrate. Its electron-rich nature is compatible with Ni-NHC catalyst systems, whereas electron-deficient analogs like 4-nitrobenzenethiol lead to poor yields (≤20%) [2]. Procuring this specific compound ensures a successful catalytic outcome.

Model Compound for Studying Electronic Effects in Hydrodesulfurization (HDS) Catalysis

In the field of industrial catalysis and petroleum refining, the para-methoxy isomer serves as a key model compound for investigating how electron-donating substituents accelerate C-S bond cleavage. Its high reactivity relative to the meta-isomer and unsubstituted benzenethiol makes it invaluable for benchmarking catalyst performance and understanding reaction mechanisms under simulated HDS conditions [3].

Surface Ligand for Band Engineering in Perovskite Quantum Dot Solar Cells

This compound is a critical component in advanced materials science, specifically for passivating and tuning the energy levels of perovskite quantum dots (PQDs). As shown in recent high-impact research, its specific dipole moment, when anchored to the PQD surface, contributes to the formation of a gradient band structure that enables high-efficiency solar cells (up to 16.44% PCE) [4]. Its procurement is essential for replicating or advancing these high-performance photovoltaic devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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